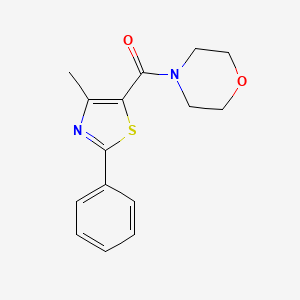
Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate, also known as EFMC, is a chemical compound that has been widely studied for its potential applications in scientific research. EFMC is a pyrazole derivative that has shown promising results in various studies, particularly in the field of medicinal chemistry.
作用机制
The mechanism of action of Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth and proliferation of cancer cells. Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have a high degree of purity and stability. Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate is also relatively inexpensive compared to other compounds that are used in medicinal chemistry research. However, there are also some limitations to the use of Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate in lab experiments. It has limited solubility in water, which can make it difficult to work with in some experiments. Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate can also be toxic in high doses, which can make it difficult to use in certain types of experiments.
未来方向
There are a number of future directions for research on Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate. One potential area of research is the development of new derivatives of Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate that have improved solubility and bioavailability. Another area of research is the development of new applications for Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate, such as its use as a diagnostic tool for Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate, which could lead to the development of new drugs that are based on this compound.
合成方法
Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate can be synthesized using a variety of methods, including the reaction of 4-fluorophenylhydrazine with 4-methyl-3-nitrobenzaldehyde in the presence of ethyl acetoacetate, followed by cyclization and esterification. This synthesis method has been widely used in the production of Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate for scientific research purposes.
科学研究应用
Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate has also been studied for its potential use as a diagnostic tool for various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4/c1-3-27-19(24)18-11-16(13-5-4-12(2)17(10-13)23(25)26)21-22(18)15-8-6-14(20)7-9-15/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYRQPMLQGSWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)F)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-[(4-Chlorophenyl)sulfanylmethyl]quinoline](/img/structure/B7680915.png)
![5-[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-phenylpyrazol-3-amine](/img/structure/B7680919.png)
![N-(3,5-dichloropyridin-2-yl)-2-[[5-(2-methoxy-5-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7680931.png)
![3-(2-fluorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B7680939.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B7680952.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] 2-[(3,4-dimethylbenzoyl)amino]acetate](/img/structure/B7680957.png)
![2-[(4-bromophenyl)sulfanylmethyl]-N-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7680960.png)

![5,6-Dimethyl-2-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680976.png)
![Methyl 3-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-2-methylindolizin-3-yl]propanoate](/img/structure/B7680993.png)
![2-(2-Bromophenoxy)-1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7681001.png)
![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(trifluoromethyl)benzoate](/img/structure/B7681006.png)